molecular formula C23H18ClN5O2 B6553045 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-61-0

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553045
CAS No.: 1040636-61-0
M. Wt: 431.9 g/mol
InChI Key: KUMHREROIOGKMU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a type of nitrogen-containing heterocyclic compound . Attached to this core are several other groups, including a 4-chlorophenyl group, a 3,4-dimethylphenyl group, and a 1,2,4-oxadiazol-5-yl group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some similar compounds have shown anticancer activity, suggesting they may interact with biological targets in a way that inhibits cancer cell growth .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity, as suggested by studies on similar compounds .

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2/c1-14-3-4-17(11-15(14)2)19-12-20-23(30)28(9-10-29(20)26-19)13-21-25-22(27-31-21)16-5-7-18(24)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMHREROIOGKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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